molecular formula C16H19N2O6P B11418662 Diethyl [2-(furan-2-YL)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Diethyl [2-(furan-2-YL)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Cat. No.: B11418662
M. Wt: 366.30 g/mol
InChI Key: SSKVZOBHTWWTAP-UHFFFAOYSA-N
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Description

Diethyl [2-(furan-2-YL)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate is a complex organic compound that features a furan ring, an oxazole ring, and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [2-(furan-2-YL)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions and the use of continuous flow reactors could be potential strategies for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(furan-2-YL)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The phosphonate group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the oxazole ring can produce amino alcohols.

Scientific Research Applications

Diethyl [2-(furan-2-YL)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl [2-(furan-2-YL)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate involves its interaction with specific molecular targets. The furan and oxazole rings can interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors. The phosphonate group may also play a role in modulating the compound’s activity by interacting with phosphate-binding sites on proteins .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl {2-(2-furyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate
  • 2-(furan-2-yl)-5-methyl-1,3-dioxane-5-carboxylic acid

Uniqueness

Diethyl [2-(furan-2-YL)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate is unique due to its specific combination of furan, oxazole, and phosphonate groups. This combination imparts distinct chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C16H19N2O6P

Molecular Weight

366.30 g/mol

IUPAC Name

4-diethoxyphosphoryl-2-(furan-2-yl)-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C16H19N2O6P/c1-3-22-25(19,23-4-2)16-15(17-11-12-7-5-9-20-12)24-14(18-16)13-8-6-10-21-13/h5-10,17H,3-4,11H2,1-2H3

InChI Key

SSKVZOBHTWWTAP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=CO2)NCC3=CC=CO3)OCC

Origin of Product

United States

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